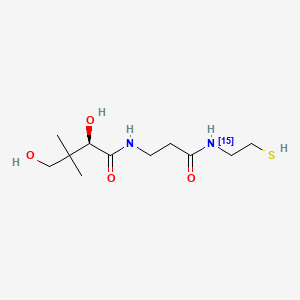
(R)-Pantetheine-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Pantetheine-15N is a nitrogen-15 labeled derivative of pantetheine, a key intermediate in the biosynthesis of coenzyme A (CoA). Coenzyme A is essential for various biochemical reactions, including the synthesis and oxidation of fatty acids and the metabolism of carbohydrates and amino acids. The nitrogen-15 isotope is often used in research to trace and study metabolic pathways due to its stable and non-radioactive nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pantetheine-15N typically involves the incorporation of the nitrogen-15 isotope into the pantetheine molecule. One common method is the chemical synthesis starting from nitrogen-15 labeled precursors. The process involves multiple steps, including the protection and deprotection of functional groups, and the use of specific reagents to introduce the nitrogen-15 isotope at the desired position.
Industrial Production Methods
Industrial production of ®-Pantetheine-15N may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that can incorporate nitrogen-15 into their metabolic products. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-Pantetheine-15N can undergo various chemical reactions, including:
Oxidation: Conversion to pantothenic acid or other oxidized derivatives.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Pantetheine-15N can yield pantothenic acid, while reduction can produce reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
®-Pantetheine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme mechanisms.
Biology: Helps in understanding the role of coenzyme A in cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of ®-Pantetheine-15N involves its role as a precursor in the biosynthesis of coenzyme A. Coenzyme A is a critical cofactor in various enzymatic reactions, including the transfer of acyl groups. The nitrogen-15 label allows researchers to trace the metabolic fate of the compound and study its interactions with specific enzymes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pantetheine: The non-labeled version of ®-Pantetheine-15N.
Pantothenic Acid: A vitamin B5 derivative and a precursor to pantetheine.
Coenzyme A: The final product of pantetheine metabolism, essential for various biochemical reactions.
Uniqueness
The uniqueness of ®-Pantetheine-15N lies in its nitrogen-15 label, which allows for detailed metabolic studies and tracing experiments. This makes it a valuable tool in research settings where understanding the precise metabolic pathways and enzyme interactions is crucial.
Propriétés
Formule moléculaire |
C11H22N2O4S |
|---|---|
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethyl(15N)amino)propyl]butanamide |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17)/t9-/m0/s1/i12+1 |
Clé InChI |
ZNXZGRMVNNHPCA-ZNXOOWLZSA-N |
SMILES isomérique |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[15NH]CCS)O |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


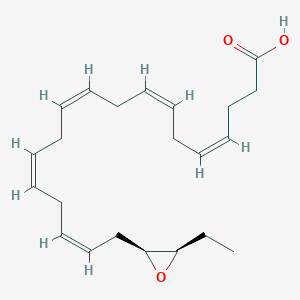

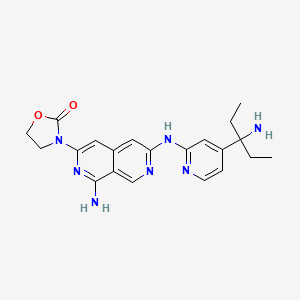
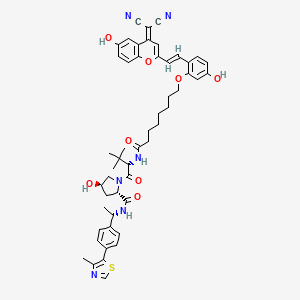
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)
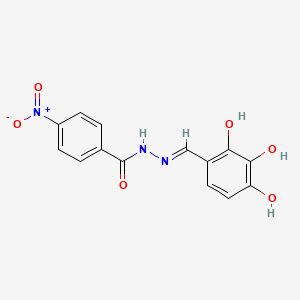
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)
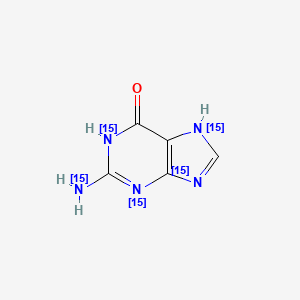

![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)
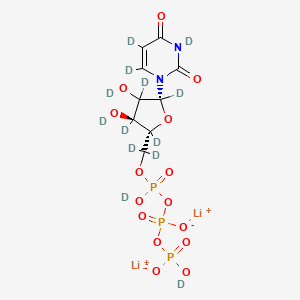
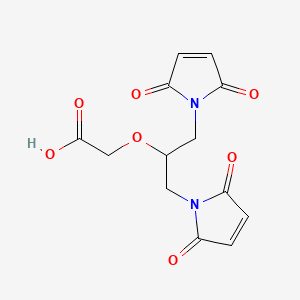
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
